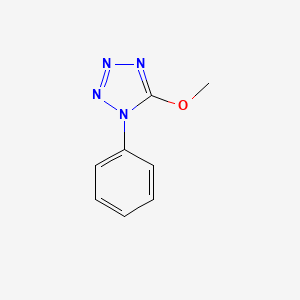![molecular formula C17H10ClN5 B5572394 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)
2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves intricate processes, showcasing the complexity of synthesizing such compounds (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused-ring system with overlapped atoms of amino, cyano, and chlorophenyl substituents. The dihedral angles and buckling owing to the ethylene linkage in the central ring are notable features (Asiri et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving pyrrolo[2,3-b]quinoxaline derivatives are diverse and can lead to various products, depending on the reactants and conditions. For instance, the treatment of 3-alkynylquinoxaline-2-carbonitriles with alkylamine or ammonia produces stable enamines and subsequent base-induced cyclization yields pyrido[3,4-b]quinoxalin-1(2H)-imines or pyrido[3,4-b]quinoxalin-1-amines (Tyaglivy, Gulevskaya, Pozharskii, & Askalepova, 2013).
Scientific Research Applications
Structural and Optical Properties : Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of similar quinoline derivatives in thin film form. They focused on understanding the polycrystalline nature, nanocrystallite dispersion, and optical properties like transmittance, reflectance, and absorption parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties : The same authors also explored the photovoltaic properties of these compounds, highlighting their potential in organic-inorganic photodiode fabrication. Their research emphasized the electrical properties and performance under illumination, offering insights into potential applications in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis of Novel Quinoline Derivatives : Gok et al. (2014) focused on the Pfitzinger Reaction in synthesizing novel quinoline derivatives, including quinoxaline derivatives. This research contributes to the understanding of synthesis methods and potential chemical modifications for these compounds (Gok, Kasımoğulları, Cengiz, & Mert, 2014).
Dielectric Properties : Zeyada et al. (2016) also studied the dielectric properties of similar quinoline derivatives, examining their AC electrical conductivity and dielectrical properties. This research is significant for understanding the electronic behavior of these compounds in various applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Electrochromic Properties : Beyazyildirim et al. (2006) synthesized and characterized new conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene. This research highlighted their electrochromic properties, which are vital for applications in smart windows, displays, and other electrochromic devices (Beyazyildirim, Camurlu, Yilmaz, Güllü, & Toppare, 2006).
properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN5/c18-10-5-7-11(8-6-10)23-16(20)12(9-19)15-17(23)22-14-4-2-1-3-13(14)21-15/h1-8H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTZWAUBYGARCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Cl)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-chlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)
![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)


![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)
![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)
![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)
![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)
